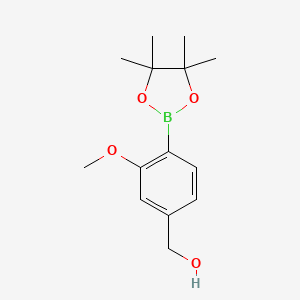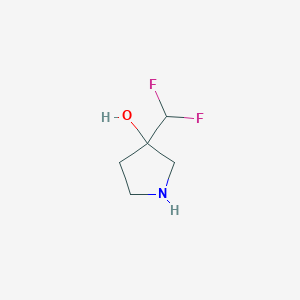![molecular formula C21H25F3N2O B1652351 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol CAS No. 1427381-03-0](/img/structure/B1652351.png)
1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol
概要
説明
1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol is a complex organic compound that features a piperazine ring substituted with a trifluoromethylphenyl group
準備方法
The synthesis of 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The trifluoromethylphenyl group is then introduced through a substitution reaction, often using trifluoromethylation reagents . Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as microwave-assisted synthesis .
化学反応の分析
1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
科学的研究の応用
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism of action of 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. It binds to receptors such as 5-HT1A, 5-HT1B, and 5-HT2C, functioning as an agonist or antagonist depending on the receptor . This interaction modulates the release of neurotransmitters like serotonin, influencing various physiological processes.
類似化合物との比較
Similar compounds include trifluoromethylphenylpiperazine and other substituted piperazines . Compared to these, 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
特性
IUPAC Name |
1-phenyl-3-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O/c22-21(23,24)19-8-6-18(7-9-19)15-25-10-12-26(13-11-25)16-20(27)14-17-4-2-1-3-5-17/h1-9,20,27H,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNIMGQUBCGGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)CC(CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141646 | |
| Record name | 1-Piperazineethanol, α-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427381-03-0 | |
| Record name | 1-Piperazineethanol, α-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427381-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazineethanol, α-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-N-[(E)-1-phenylpropan-2-ylideneamino]benzenesulfonamide](/img/structure/B1652268.png)
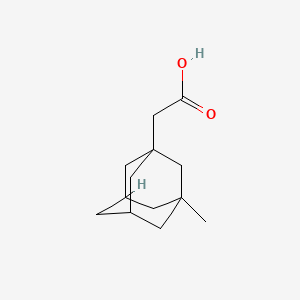
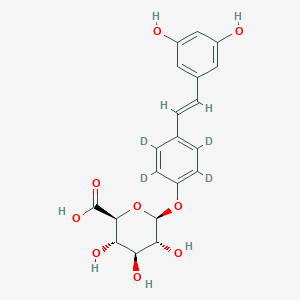
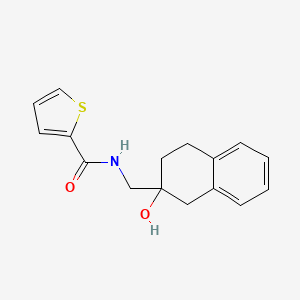
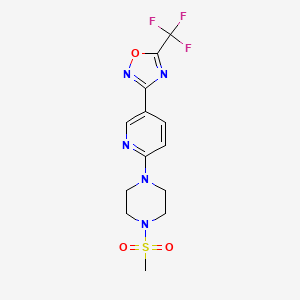
![6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B1652278.png)
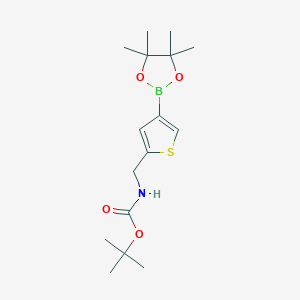
![Rel-(2S,3Ar,6Ar)-N-Isopropylhexahydro-2H-Furo[3,2-B]Pyrrole-2-Carboxamide](/img/structure/B1652280.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate](/img/structure/B1652283.png)
![Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate](/img/structure/B1652284.png)
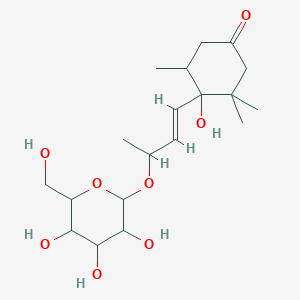
![9-Ethyl-4-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]methyl}-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B1652286.png)
